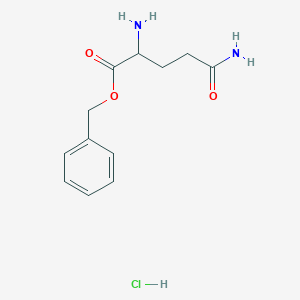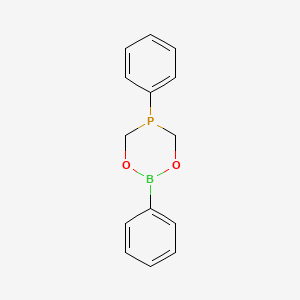
2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane is a chemical compound known for its unique structure and properties It belongs to the class of organophosphorus compounds and features a dioxaphosphaborinane ring with two phenyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane typically involves the reaction of di(hydroxymethyl)phenylphosphine with isobutyl diphenylborate. This reaction forms hydroxymethyldiphenylboryloxymethylphenylphosphine and 2,5-diphenyl-2-bora-1,3,5-dioxaphosphorinane, with the phenyl group at the phosphorus atom predominantly in the axial position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of organophosphorus chemistry, involving controlled reaction conditions and purification steps to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the oxidation state of the phosphorus atom.
Substitution: The phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phenyl-substituted derivatives.
Aplicaciones Científicas De Investigación
2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals like molybdenum hexacarbonyl.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological activity.
Industry: Its reactivity and stability make it useful in various industrial processes, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of 2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane involves its interaction with molecular targets through its phosphorus and boron atoms. These interactions can influence various pathways, depending on the specific application. For example, in coordination chemistry, the compound acts as a ligand, forming stable complexes with metal centers .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triphenyl-1,3,5-diazaphosphorinane: Similar in structure but contains nitrogen atoms instead of boron.
2,5-Diphenyl-2-bora-1,3,5-dioxaphosphorinane: A closely related compound with similar reactivity and applications.
Uniqueness
2,5-Diphenyl-1,3,5,2-dioxaphosphaborinane stands out due to its unique combination of phosphorus and boron atoms within the dioxaphosphaborinane ring. This structural feature imparts distinct reactivity and stability, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
72729-56-7 |
|---|---|
Fórmula molecular |
C14H14BO2P |
Peso molecular |
256.05 g/mol |
Nombre IUPAC |
2,5-diphenyl-1,3,5,2-dioxaphosphaborinane |
InChI |
InChI=1S/C14H14BO2P/c1-3-7-13(8-4-1)15-16-11-18(12-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
UAJYHLZAJDSTDC-UHFFFAOYSA-N |
SMILES canónico |
B1(OCP(CO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


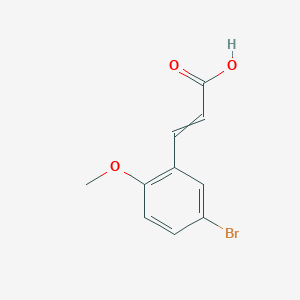
![N-(3-chloro-4-fluorobenzyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12506529.png)

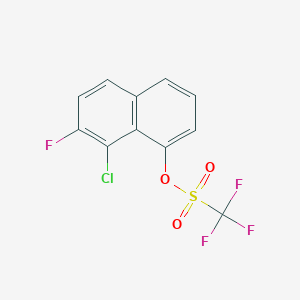


![5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12506564.png)


![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)
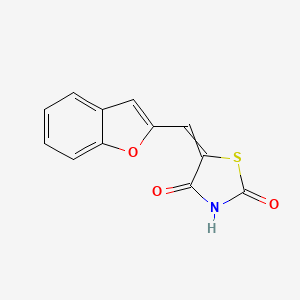
![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)

